molecular formula C10H17N3 B1452712 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine CAS No. 1187385-66-5

1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine

Cat. No. B1452712
M. Wt: 179.26 g/mol
InChI Key: XDCODYPNQAXQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine” is a heterocyclic compound . It is a part of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine” consists of a piperidine ring attached to a pyrazole ring via an ethyl bridge . The empirical formula is C10H17N3 .


Chemical Reactions Analysis

Specific chemical reactions involving “1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine” are not detailed in the retrieved data. Pyrazole compounds, in general, are known to participate in a variety of chemical reactions due to their versatile structure .


Physical And Chemical Properties Analysis

“1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine” is a solid compound . Its molecular weight is 179.26 . More specific physical and chemical properties are not provided in the retrieved data.

Scientific Research Applications

Cannabinoid Receptor Antagonists

  • Pyrazole derivatives, including compounds structurally related to 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, have been studied for their potential as cannabinoid receptor antagonists. This research is significant as these compounds could help characterize cannabinoid receptor binding sites and serve as pharmacological probes. Their therapeutic potential lies in antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Cancer Treatment

  • Certain compounds structurally related to 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, specifically those with pyrazole-piperidine structures, have been proposed as inhibitors of Aurora kinase, which may have applications in cancer treatment. These compounds have been noted for their potential utility in therapeutic applications targeting cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Crizotinib

  • Pyrazolyl-piperidine compounds, closely related to 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, have been used as key intermediates in the synthesis of Crizotinib, an important drug used in cancer therapy (Fussell et al., 2012).

Synthesis of Polyfunctional Pyridines

  • Research on ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, which shares a similar pyrazolyl structure with 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, has led to the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines. These compounds have potential applications in various chemical syntheses and pharmaceuticals (Latif et al., 2003).

Anticholinesterase Agents

  • Pyrazoline derivatives, sharing a structural similarity with 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, have been synthesized and evaluated for their anticholinesterase effects, which could have implications in treating neurodegenerative disorders (Altıntop, 2020).

Molecular Structure Investigations

  • Research into s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, related to the structure of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, has been conducted. These studies involve molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, which have applications in material science and pharmaceuticals (Shawish et al., 2021).

properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-13/h4-5,8H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCODYPNQAXQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675199
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine

CAS RN

1187385-66-5
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.